molecular formula C11H8Br2ClN B15161925 5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile CAS No. 671795-65-6

5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile

Katalognummer: B15161925
CAS-Nummer: 671795-65-6
Molekulargewicht: 349.45 g/mol
InChI-Schlüssel: GTCQUKJOWAXSSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile is an organic compound with a complex structure that includes bromine, chlorine, and nitrile functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by nitrile formation and further functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the hazardous nature of bromine.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding carboxylic acids.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-2-methylpropene: Shares the bromomethyl group but lacks the nitrile and chlorine functionalities.

    5-Bromo-2-methyl-2-pentene: Similar bromine substitution but different overall structure.

    (5-Bromo-2-methylphenyl)-(5-(4-fluorophenyl)-2-thienyl)methanone: Contains bromine and aromatic rings but differs in functional groups.

Eigenschaften

CAS-Nummer

671795-65-6

Molekularformel

C11H8Br2ClN

Molekulargewicht

349.45 g/mol

IUPAC-Name

5-bromo-2-[2-(bromomethyl)prop-2-enyl]-4-chlorobenzonitrile

InChI

InChI=1S/C11H8Br2ClN/c1-7(5-12)2-8-4-11(14)10(13)3-9(8)6-15/h3-4H,1-2,5H2

InChI-Schlüssel

GTCQUKJOWAXSSI-UHFFFAOYSA-N

Kanonische SMILES

C=C(CC1=CC(=C(C=C1C#N)Br)Cl)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.